molecular formula C14H19ClN2O2 B13556749 Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13556749
M. Wt: 282.76 g/mol
InChI Key: MKMPHFUPDMZDTL-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative featuring an amino group at position 5 and a chloro substituent at position 6. The tert-butyl carbamate group enhances stability and modulates lipophilicity, critical for drug bioavailability .

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

tert-butyl 5-amino-8-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3

InChI Key

MKMPHFUPDMZDTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Cl)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

  • The synthesis usually begins from substituted isoquinoline derivatives, such as 5-nitro or halogenated isoquinolines.
  • Introduction of the tert-butyl ester group at the 2-carboxylate position is commonly achieved via esterification or protection of the carboxylic acid with tert-butanol derivatives.
  • The amino group at the 5-position is often introduced by reduction of a nitro precursor.
  • The chloro substituent at the 8-position is introduced either by direct chlorination or by using appropriately substituted starting materials.

Detailed Synthetic Route

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of tert-butyl 5-nitro-3,4-dihydroisoquinoline-2-carboxylate Nitration of isoquinoline derivative, followed by partial reduction and tert-butyl ester formation Nitro-substituted tetrahydroisoquinoline with tert-butyl ester
2 Reduction of nitro group to amino group Catalytic hydrogenation (e.g., H2 with Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl) Formation of 5-amino derivative
3 Introduction of 8-chloro substituent Electrophilic aromatic substitution or starting from 8-chloro-substituted isoquinoline 8-chloro substituted tetrahydroisoquinoline
4 Cyclization and final purification Acid or base catalysis, extraction, crystallization Pure tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

This route is supported by literature precedents where nitro-substituted intermediates are reduced to amino derivatives, and tert-butyl ester groups are introduced to protect carboxylate functionalities.

Example Synthesis from Literature

  • Starting from tert-butyl 5-nitro-3,4-dihydroisoquinoline-2-carboxylate, the nitro group is reduced using catalytic hydrogenation or chemical reductants to yield tert-butyl 5-amino-3,4-dihydroisoquinoline-2-carboxylate.
  • Chlorination at the 8-position can be achieved either by using an 8-chloro-substituted precursor or via electrophilic substitution reactions.
  • The tetrahydroisoquinoline ring system is maintained or formed via cyclization reactions involving amine and aldehyde intermediates, often mediated by Lewis acids such as boron trifluoride etherate.
  • Final purification is typically done by recrystallization or chromatographic techniques.
  • The reduction of the nitro group to the amino group is a critical step and has been optimized using various reagents to maximize yield and minimize side reactions.
  • Use of tert-butyl esters provides stability and ease of purification compared to free acids.
  • The presence of the chloro substituent affects the electronic properties of the isoquinoline ring and can influence the reactivity in subsequent steps.
  • Solvent choice (e.g., tetrahydrofuran, dichloromethane) and temperature control are important for selective reactions and to avoid over-reduction or decomposition.
  • Some synthetic methods employ lithiation and carboxylation steps to introduce the carboxylate group at the 2-position with high regioselectivity.
Parameter Typical Conditions Notes
Nitro reduction H2, Pd/C or SnCl2, Fe/HCl Catalytic hydrogenation preferred for cleaner reaction
Chlorination Electrophilic substitution or starting material Requires regioselective control
Esterification tert-Butanol, acid catalyst or Boc2O/DMAP Protects carboxylic acid as tert-butyl ester
Cyclization BF3·OEt2 or acid catalysis Forms tetrahydroisoquinoline ring
Solvents THF, DCM, DMF Choice affects reaction rate and selectivity
Temperature 0–25 °C for esterification; elevated temps for cyclization Controlled to avoid side reactions

Chemical Reactions Analysis

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents to reduce the chlorine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound belonging to the tetrahydroisoquinolines class, characterized by a tert-butyl ester group, an amino group, and a chloro substituent on the isoquinoline ring. It has several applications in scientific research, including use as a building block in synthesizing more complex organic molecules and heterocycles. It is also investigated for potential biological activities, including antimicrobial and anticancer properties, and is explored as a lead compound for developing new pharmaceuticals targeting various diseases and in the development of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
  • Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Applications in Scientific Research

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and heterocycles.
  • Biology: It is evaluated for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine: It is studied as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Industry: It is used in developing specialty chemicals and materials with specific properties.

The mechanism of action of this compound depends on its interaction with biological targets, potentially binding to specific enzymes or receptors and modulating their activity. The precise molecular targets and pathways may vary based on the specific application and context of use.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent type and position significantly influence molecular properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 5-Amino, 8-Cl C₁₄H₁₉ClN₂O₂ ~294.77* Chloro, amino, tert-butyl
tert-Butyl 5-amino-8-(hydroxymethyl)-... 5-Amino, 8-(CH₂OH) C₁₅H₂₂N₂O₃ 278.35 Hydroxymethyl, amino
tert-Butyl 8-amino-... 8-Amino C₁₄H₂₀N₂O₂ ~260.33* Amino, tert-butyl
tert-Butyl 8-bromo-6-hydroxy-... 8-Br, 6-OH C₁₄H₁₈BrNO₃ 328.20 Bromo, hydroxy

*Calculated based on molecular formula.

  • Chloro vs. Hydroxymethyl (): The chloro group in the target compound increases electronegativity and lipophilicity compared to the polar hydroxymethyl group. This difference may enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism (8-Amino vs.

Commercial Availability and Cost

  • Analogs like tert-butyl 8-amino-... () are priced at €457/50 mg, suggesting that the target compound’s cost may vary based on synthetic complexity. Chloro derivatives are generally less expensive than brominated counterparts due to reagent availability .

Biological Activity

Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, supported by data tables and research findings.

  • Molecular Formula : C₁₅H₁₈ClN₂O₂
  • Molecular Weight : 296.77 g/mol
  • CAS Number : 2060052-26-6
PropertyValue
Molecular FormulaC₁₅H₁₈ClN₂O₂
Molecular Weight296.77 g/mol
CAS Number2060052-26-6
DensityNot Available
Melting PointNot Available

Pharmacological Potential

Research indicates that tetrahydroisoquinolines exhibit various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of several tetrahydroisoquinoline derivatives, including this compound. The compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death in vitro.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria.

The proposed mechanism of action for the biological activity of this compound involves the modulation of specific receptor pathways and the inhibition of enzymes responsible for oxidative stress. This modulation can lead to reduced inflammation and improved neuronal survival rates in experimental models.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced oxidative stress-induced cell death
AntimicrobialModerate activity against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Research Findings

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in drug development. The structural modifications in compounds like this compound play a critical role in enhancing their biological efficacy.

Comparative Studies

A comparative analysis was conducted on various tetrahydroisoquinoline derivatives to assess their anti-coronavirus activity. This compound was included in this study and showed promising results against certain viral strains.

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